N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride
Description
N-(3-(Benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride is a structurally complex small molecule featuring a benzo[d]thiazole core fused to a tetrahydrothieno[2,3-c]pyridine scaffold. This compound is hypothesized to act as an inhibitor of DNA repair enzymes, such as apurinic/apyrimidinic endonuclease 1 (APE1), based on structural similarities to reported APE1 inhibitors . Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in preclinical studies.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S2.ClH/c32-22(16-31-23(33)10-11-24(31)34)29-27-25(26-28-19-8-4-5-9-20(19)35-26)18-12-13-30(15-21(18)36-27)14-17-6-2-1-3-7-17;/h1-9H,10-16H2,(H,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACADTCMKXRQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally analogous to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) , differing primarily in the substituent at the 6-position (benzyl vs. isopropyl). Key comparisons include:
- This aligns with structure-activity relationship (SAR) principles, where bulky substituents often improve binding but may hinder pharmacokinetics .
Functional Group Comparison: 2,5-Dioxopyrrolidin-1-yl Acetamide vs. Simple Acetamide
The target compound’s 2-(2,5-dioxopyrrolidin-1-yl)acetamide side chain distinguishes it from simpler acetamide derivatives (e.g., Compound 3). This moiety may:
- Enhance electrophilicity , facilitating covalent interactions with nucleophilic residues in target enzymes.
- Improve solubility due to the polar dioxopyrrolidin group, counteracting hydrophobicity from the benzyl substituent.
NMR Spectral Analysis (Indirect Inference)
While direct NMR data for the target compound are unavailable, highlights a methodology for comparing chemical shifts in structurally related compounds. For example, substituent-induced changes in regions analogous to "Region A" (positions 39–44) and "Region B" (positions 29–36) (Figure 6 in ) could localize structural perturbations caused by the benzyl group. Such shifts might correlate with altered binding or stability .
Lumping Strategy and Property Predictions
’s "lumping strategy" groups compounds with similar structures to predict shared properties. Applying this framework:
- The target compound and Compound 3 could be "lumped" as APE1 inhibitors with shared benzo[d]thiazole-thienopyridine cores.
- Differences in substituents (benzyl vs. isopropyl) justify separate evaluation for nuanced SAR insights .
Research Findings and Implications
- APE1 Inhibition : Compound 3’s IC₅₀ (~10 µM) suggests moderate potency, but the benzyl derivative’s activity remains unquantified in the evidence. Comparative assays are needed to validate substituent effects.
- The benzyl group’s impact on this synergy warrants investigation .
- Pharmacokinetics : The hydrochloride salt likely improves solubility, but metabolic stability may be compromised due to the benzyl group’s susceptibility to oxidative metabolism.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high yield and purity?
The synthesis involves multi-step reactions, including:
- Condensation of benzo[d]thiazole derivatives with tetrahydrothieno intermediates under controlled temperatures (60–80°C) and inert atmospheres.
- Use of polar aprotic solvents (e.g., dimethylformamide) for amide bond formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures). Key parameters: Reaction time optimization to minimize byproducts, anhydrous conditions for moisture-sensitive steps, and monitoring via TLC. Post-synthesis purity is confirmed by HPLC (C18 column, acetonitrile/water gradient) and H/C NMR .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with benzo[d]thiazole protons resonating at δ 7.5–8.5 ppm and tetrahydrothieno protons at δ 2.5–4.0 ppm.
- HPLC : Reverse-phase HPLC (UV detection at 254 nm) quantifies purity (>95% typically required).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak).
- Elemental Analysis : Confirms stoichiometry of C, H, N, S .
Advanced Research Questions
Q. How can researchers evaluate the compound’s biological activity, such as APE1 inhibition?
- Enzyme Assays : Measure IC using purified APE1 enzyme and fluorescently labeled abasic site DNA. Activity is quantified via fluorescence increase upon DNA cleavage inhibition.
- Cell-Based Assays : Treat HeLa cells with the compound (1–50 µM) alongside alkylating agents (e.g., methyl methanesulfonate). Assess synergy via clonogenic survival assays or Comet assays for DNA damage.
- Controls : Include untreated cells and positive controls (e.g., methoxyamine for APE1 inhibition) .
Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?
- Core Modifications : Synthesize derivatives with substitutions on the benzyl (e.g., electron-withdrawing groups) or pyrrolidinone moiety.
- In Vitro Screening : Test derivatives in APE1 enzyme assays and cytotoxicity models.
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with APE1’s active site. Key residues (e.g., Arg177, Asn174) are validated via mutagenesis studies .
Q. How can pharmacokinetic properties (e.g., brain exposure) be assessed in preclinical models?
- In Vivo Studies : Administer the compound intraperitoneally (10 mg/kg) to mice. Collect plasma and brain tissue at timed intervals.
- LC-MS/MS Quantification : Extract samples with acetonitrile, separate using a C18 column, and detect via MRM transitions.
- Key Metrics : Calculate AUC, half-life, and brain-to-plasma ratio. For this compound, prior analogs showed brain penetration >0.5, indicating CNS potential .
Q. How should researchers address contradictory data, such as differential synergy with alkylating agents?
Example: The compound enhances methyl methanesulfonate (MMS) cytotoxicity but not cisplatin.
- Mechanistic Investigation : Cisplatin primarily forms intra-strand crosslinks repaired by NER, while MMS induces alkylation lesions reliant on BER (APE1-dependent).
- Pathway-Specific Assays : Use siRNA knockdown of BER/NER proteins to validate target specificity.
- Dose-Response Analysis : Test higher cisplatin doses or prolonged exposure to rule out threshold effects .
Q. What experimental design principles apply to testing this compound’s reactivity with functional groups?
- Reactivity Screening : Group potential reactants by class (e.g., nucleophiles, electrophiles) and test under standardized conditions (room temperature vs. reflux).
- Kinetic Studies : Monitor reactions via in situ IR or NMR to track intermediate formation.
- Computational Predictions : Use DFT calculations (e.g., Gaussian) to identify reactive sites (e.g., the dioxopyrrolidinyl moiety’s electrophilic carbonyl) .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced Degradation Studies : Incubate in buffers (pH 1–13, 37°C) and analyze degradation products via LC-MS.
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Light Exposure : Test photostability under ICH Q1B guidelines (UV/visible light) .
Methodological Notes
- Contradictory Data : Always contextualize findings within biological pathways (e.g., DNA repair mechanisms) and validate with orthogonal assays.
- Advanced SAR : Prioritize substitutions that maintain the benzo[d]thiazole core, critical for APE1 binding.
- In Vivo PK : Consider prodrug strategies if poor solubility is observed in preclinical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
